Bremazocine

Description

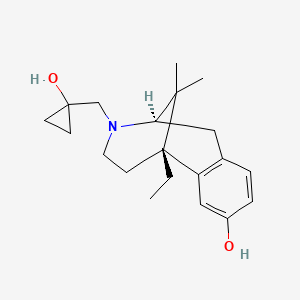

Structure

3D Structure

Propriétés

Numéro CAS |

75684-07-0 |

|---|---|

Formule moléculaire |

C20H29NO2 |

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1 |

Clé InChI |

ZDXGFIXMPOUDFF-XLIONFOSSA-N |

SMILES isomérique |

CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |

SMILES canonique |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan bremazocine bremazocine hydrochloride, (+-)-isomer bremazocine hydrochloride, (2R)-isomer bremazocine, (+-)-isomer bremazocine, (2S)-isome |

Origine du produit |

United States |

Foundational & Exploratory

Bremazocine's Mechanism of Action at the Kappa Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and cellular mechanisms through which bremazocine, a potent benzomorphan (B1203429) derivative, exerts its effects on the kappa opioid receptor (KOR). This compound is a well-characterized KOR agonist with complex pharmacology, including antagonist activity at the mu-opioid receptor (MOR).[1][2][3] Its actions at the KOR are responsible for a range of physiological effects, including potent analgesia, diuresis, and significant psychotomimetic side effects like dysphoria and hallucinations, which have limited its clinical utility.[4][5][6] This guide synthesizes key quantitative data, details common experimental methodologies used for its characterization, and visualizes the core signaling pathways and workflows.

Binding Affinity and Receptor Interaction

This compound exhibits high affinity for the kappa opioid receptor. It is also notable for its ability to bind to both the G-protein-coupled and uncoupled states of opioid receptors, making radiolabeled [3H]this compound a useful tool for measuring the total receptor population.[7] Chronic administration of this compound in vivo has been shown to cause a significant down-regulation of KORs, specifically a loss of high-affinity binding sites, which is indicative of its high intrinsic activity as an agonist.[8] While primarily recognized as a KOR agonist, it also functions as a potent antagonist at mu-opioid[1][3] and delta-opioid receptors.[3][9]

Table 1: Binding and Functional Potency of this compound at Opioid Receptors

| Parameter | Receptor | Value | Assay/Tissue | Reference |

| pD₂ | Kappa (κ) | 8.7 | Inhibition of [³H]-dopamine release in rat striatum | [3] |

| pA₂ (Antagonist) | Mu (μ) | 8.2 | Antagonism of DAMGO effect in rat cortex | [3] |

| pA₂ (Antagonist) | Delta (δ) | 8.0 | Antagonism of DADLE effect in rat neostriatum | [3] |

| Ke (Antagonist) | Mu (μ) | 1.6 nM | Guinea-pig myenteric plexus | [1] |

Note: pD₂ is the negative logarithm of the EC₅₀; pA₂ is the negative logarithm of the antagonist concentration that necessitates a 2-fold increase in agonist concentration to produce the same effect; Ke is the equilibrium dissociation constant of an antagonist.

Signal Transduction Pathways

The kappa opioid receptor is a canonical G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[10] Upon activation by an agonist like this compound, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[11]

-

Phospholipase C (PLC) Activation: KOR activation can also lead to the stimulation of phospholipase C, resulting in the production of inositol (B14025) phosphates (IP). This has been demonstrated in rabbit iris-ciliary bodies, where this compound application increased IP levels.[12]

-

MAPK Pathway: Like many GPCRs, KOR activation can influence mitogen-activated protein kinase (MAPK) cascades, such as p38, which has been linked to some of the aversive effects of KOR agonists.[13]

-

β-Arrestin Recruitment: Agonist binding also promotes the phosphorylation of the KOR by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[13][14]

Experimental Protocols

The characterization of this compound's activity at the KOR relies on a suite of standardized in vitro assays.

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the KOR.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing KOR (e.g., CHO-hKOR cells, rat brain homogenates) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the membranes. The final pellet is resuspended in assay buffer.[15][16]

-

Assay Incubation: In a final volume (e.g., 1 mL), the following are combined: cell membranes (15-20 µg protein), a fixed concentration of a KOR-selective radioligand (e.g., [³H]U69,593), and varying concentrations of unlabeled this compound.[16]

-

Incubation Conditions: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[16]

-

Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.[16]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).[16] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G proteins by a receptor agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[17]

Detailed Methodology:

-

Membrane Preparation: Performed as described in section 3.1.

-

Assay Incubation: Cell membranes (10-20 µg) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4) containing a fixed concentration of GDP (e.g., 10-30 µM) and varying concentrations of this compound.[16][18] The presence of GDP is crucial to suppress basal binding and allow for the detection of agonist-stimulated binding.[19]

-

Reaction Initiation: The reaction is initiated by adding a low concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[15][16]

-

Incubation Conditions: The mixture is incubated for 60 minutes at 25-30°C.[16]

-

Termination and Filtration: The reaction is terminated by rapid filtration, as described for the binding assay.

-

Quantification: Radioactivity is measured via scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[16] Agonist-stimulated binding is calculated and plotted against the log of the agonist concentration to determine potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist.

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Detailed Methodology:

-

Cell Culture: Whole cells expressing the KOR are plated in microtiter plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor such as IBMX to prevent the degradation of cAMP.[20][21]

-

Agonist Stimulation: Varying concentrations of this compound are added to the cells. This is followed by the addition of forskolin, a direct activator of adenylyl cyclase, to stimulate a detectable level of cAMP production that can then be inhibited by the Gi/o-coupled KOR activation.[20][22]

-

Incubation: Cells are incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[22]

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[22][23] In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are plotted to determine the IC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound is a powerful pharmacological tool whose mechanism of action at the kappa opioid receptor is defined by high-affinity binding and potent Gi/o-mediated signal transduction. Its activity as a strong agonist leads to the inhibition of adenylyl cyclase, modulation of key ion channels, and stimulation of other signaling effectors. This profile is responsible for its characteristic in vivo effects, ranging from analgesia to dysphoria. The complex pharmacology of this compound, including its antagonist effects at other opioid receptors, underscores the importance of detailed characterization using the types of quantitative and functional assays outlined in this guide. Understanding these mechanisms is crucial for the development of future KOR-targeted therapeutics with improved clinical profiles.

References

- 1. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guanine nucleotide-binding protein-coupled and -uncoupled states of opioid receptors and their relevance to the determination of subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of opiate receptor number in vivo: simultaneous kappa-receptor down-regulation and mu-receptor up-regulation following chronic agonist/antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound differentially antagonizes responses to selective mu and delta opioid receptor agonists in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. Effect of this compound, a kappa-opioid receptor agonist, on inositol phosphate formation in isolated iris-ciliary bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 14. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bremazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremazocine is a potent and long-acting kappa-opioid receptor agonist with significant analgesic and diuretic properties. As a benzomorphan (B1203429) derivative, its complex chemical architecture has been a subject of considerable interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its multi-step synthesis. The synthesis of racemic this compound is presented, followed by the resolution process to obtain its individual enantiomers. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthesis pathway to serve as a valuable resource for researchers engaged in opioid pharmacology and drug development.

Chemical Structure of this compound

This compound, with the systematic IUPAC name (1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol, is a complex molecule belonging to the benzomorphan class of opioids.[1] Its structure is characterized by a rigid tetracyclic core, which is crucial for its interaction with the kappa-opioid receptor.

The key structural features of this compound include:

-

Benzomorphan Nucleus: A fused ring system that forms the fundamental scaffold of the molecule.

-

N-substituent: A (1-hydroxycyclopropyl)methyl group attached to the nitrogen atom, which significantly influences its pharmacological activity.

-

C5-Ethyl Group and C9,9-Dimethyl Groups: These alkyl substitutions on the morphan ring contribute to the molecule's potency and receptor selectivity.

-

Phenolic Hydroxyl Group: A hydroxyl group on the aromatic ring, which is a common feature in many opioid analgesics.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₉NO₂ |

| Molecular Weight | 315.45 g/mol |

| CAS Number | 75684-07-0 (for (-)-Bremazocine) |

| IUPAC Name | (1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

| Synonyms | (-)-Bremazocine, Bremazocinum |

Caption: Chemical Structure of this compound.

Synthesis Pathway of Racemic this compound

An efficient, eleven-step synthesis for racemic this compound has been developed, providing a more streamlined approach compared to earlier, longer routes.[2] The synthesis commences from a readily available N-acyl-2-benzyl-dihydropyridone intermediate. The overall pathway involves key steps such as dimethylation, reduction, and the introduction of the characteristic N-substituent.

The synthesis can be conceptually divided into the following stages:

-

Modification of the Dihydropyridone Ring: Introduction of the gem-dimethyl groups.

-

Formation of the Benzomorphan Core: Cyclization to form the rigid tetracyclic structure.

-

Functional Group Manipulations: Introduction of the ethyl group and final N-alkylation.

A schematic of the synthesis is presented below, followed by a detailed description of the experimental protocols for each step.

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis described by Thomas et al.[2]

Step a: Monomethylation of N-acyl-2-benzyl-dihydropyridone (4)

-

Reagents: N-acyl-2-benzyl-dihydropyridone (4), Sodium Hydride (NaH), Tetrahydrofuran (THF), Methyl Iodide (MeI).

-

Procedure: To a solution of the starting dihydropyridone in anhydrous THF, NaH is added portion-wise at 0 °C. After stirring for 30 minutes, MeI is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are dried and concentrated to yield the methylated intermediate 5.

Step b: Dimethylation

-

Reagents: Methylated Intermediate (5), Lithium Diisopropylamide (LDA), Tetrahydrofuran (THF), Methyl Iodide (MeI).

-

Procedure: A solution of LDA in THF is cooled to -78 °C. The methylated intermediate 5, dissolved in THF, is added dropwise. After stirring for 1 hour at -78 °C, MeI is added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and worked up as in the previous step to afford the dimethylated intermediate 6.

Step c: Reduction of the Amide

-

Reagents: Dimethylated Intermediate (6), Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF).

-

Procedure: To a suspension of LiAlH₄ in THF at 0 °C, a solution of the dimethylated intermediate 6 in THF is added slowly. The mixture is then refluxed for 4 hours. After cooling, the reaction is carefully quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the reduced intermediate 7.

Step d: Acetylene Addition

-

Reagents: Reduced Intermediate (7), Potassium Acetylide.

-

Procedure: The reduced intermediate 7 is treated with a solution of potassium acetylide in a suitable solvent to introduce the ethynyl (B1212043) group, yielding the acetylene adduct 8.

Step e: Hydrogenation

-

Reagents: Acetylene Adduct (8), Hydrogen (H₂), Palladium on Carbon (Pd/C).

-

Procedure: The acetylene adduct 8 is dissolved in ethanol (B145695) and hydrogenated in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere. The catalyst is removed by filtration, and the solvent is evaporated to give the saturated intermediate 9.

Step f: Ethylation

-

Reagents: Saturated Intermediate (9), Ethyllithium (B1215237) (EtLi), Tetrahydrofuran (THF).

-

Procedure: To a solution of the saturated intermediate 9 in THF at -78 °C, a solution of ethyllithium is added. The reaction is stirred at this temperature for 2 hours before being quenched with water. Standard workup provides the ethylated intermediate 10.

Step g: Cyclization

-

Reagents: Ethylated Intermediate (10), 85% Phosphoric Acid (H₃PO₄).

-

Procedure: The ethylated intermediate 10 is heated in 85% phosphoric acid to effect the cyclization, forming the benzomorphan core. The reaction mixture is cooled, neutralized with a base, and the product is extracted to yield the cyclized ketone 11.

Step h: N-Demethylation

-

Reagents: Cyclized Ketone (11), 1-Chloroethyl Chloroformate (ACE-Cl), Methanol (B129727) (MeOH).

-

Procedure: The cyclized ketone 11 is treated with ACE-Cl in dichloromethane. The solvent is removed in vacuo, and the residue is refluxed in methanol to afford the N-demethylated intermediate 12.

Step i: N-Acylation

-

Reagents: N-demethylated Intermediate (12), 1-Hydroxy-1-cyclopropanecarboxylic acid, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP), Triethylamine (B128534) (Et₃N).

-

Procedure: The N-demethylated intermediate 12 is coupled with 1-hydroxy-1-cyclopropanecarboxylic acid using BOP reagent and triethylamine in a suitable solvent like DMF to yield the N-acylated intermediate 13.

Step j: Final Reduction

-

Reagents: N-acylated Intermediate (13), Lithium Aluminum Hydride (LiAlH₄).

-

Procedure: The N-acylated intermediate 13 is reduced with LiAlH₄ in THF, similar to step c, to yield racemic this compound (2).

Quantitative Data

The overall yield for this 11-step synthesis of racemic this compound is significantly improved compared to previous methods. A simplified methodology for the introduction of the N-(1-hydroxycyclopropylmethyl) substituent has also been described, which further increases the overall yield by approximately 3-fold.[3]

| Step | Reaction | Reagents | Approximate Yield (%) |

| a | Monomethylation | NaH, THF, MeI | - |

| b | Dimethylation | LDA, THF, MeI | - |

| c | Amide Reduction | LiAlH₄, THF | - |

| d | Acetylene Addition | Potassium Acetylide | - |

| e | Hydrogenation | H₂, Pd/C | - |

| f | Ethylation | EtLi, THF | - |

| g | Cyclization | 85% H₃PO₄ | - |

| h | N-Demethylation | ACE-Cl, MeOH | - |

| i | N-Acylation | 1-hydroxy-1-cyclopropanecarboxylic acid, BOP, Et₃N | - |

| j | Final Reduction | LiAlH₄ | - |

| k | Resolution | (+)- or (-)-3-bromocamphorsulfonic acid | - |

Resolution of Racemic this compound

The racemic mixture of this compound can be resolved into its individual enantiomers, (-)-bremazocine and (+)-bremazocine, using chiral resolving agents. The most common method involves the use of (+)- and (-)-3-bromocamphorsulfonic acid to form diastereomeric salts, which can then be separated by fractional crystallization.[2]

Caption: Resolution of Racemic this compound.

Conclusion

The synthesis of this compound represents a significant achievement in medicinal chemistry, providing access to a potent and selective kappa-opioid agonist. The development of a shorter and more efficient synthesis route has facilitated further pharmacological investigation of this compound and its enantiomers. The detailed methodologies and structural information presented in this guide are intended to support ongoing research and development efforts in the field of opioid analgesics and related therapeutic areas.

References

- 1. Synthesis and resolution of the benzomorphan-based kappa opioid agonist this compound | RTI [rti.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. A novel and facile preparation of this compound enantiomers through optically pure N-norbremazocines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bremazocine in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremazocine is a potent benzomorphan (B1203429) derivative that has been extensively studied for its effects on the central nervous system (CNS). As a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist, it presents a unique pharmacological profile that has garnered interest for its potential therapeutic applications in various CNS disorders, including pain and addiction. However, its clinical development has been hampered by significant side effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its receptor interactions, preclinical efficacy, and the experimental methodologies used to elucidate its effects.

Pharmacodynamics

Receptor Binding and Functional Activity

This compound's primary mechanism of action involves its interaction with opioid receptors in the CNS. It is characterized as a potent agonist at the KOR and an antagonist at the MOR.[1][2] Its activity at the delta-opioid receptor (DOR) is less clearly defined, with some evidence suggesting it may also act as an antagonist at this site.[3]

| Receptor | Binding Affinity (Ki/Ke) | Functional Activity | Reference |

| Kappa (κ) Opioid Receptor | High Affinity (Specific Ki values not consistently reported in reviewed literature) | Agonist | [1][4] |

| Mu (μ) Opioid Receptor | Ke = 1.6 nM (Antagonist activity in guinea-pig myenteric plexus) | Antagonist | [1][5] |

| Delta (δ) Opioid Receptor | Not consistently reported | Antagonist (in some models) | [3] |

Note: While this compound is known to have high affinity for the kappa-opioid receptor, specific Ki values were not consistently available in the reviewed literature. The provided Ke value reflects its antagonist potency at the mu-opioid receptor in a specific experimental preparation.

Signaling Pathways

As a KOR agonist, this compound initiates a cascade of intracellular signaling events. Upon binding to the KOR, which is a G-protein coupled receptor (GPCR), it leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.

Figure 1: Signaling cascade following this compound binding to the KOR.

Pharmacological Effects in CNS Disorders (Preclinical Data)

Analgesia

This compound exhibits potent analgesic effects in various preclinical models of pain.[4][6] Its analgesic properties are primarily mediated by its agonist activity at KORs.

| Animal Model | Efficacy | Reference |

| Hot Plate Test | 3-4 times more potent than morphine | [4][6] |

| Tail Flick Test | 3-4 times more potent than morphine | [4][6] |

Note: While the relative potency of this compound to morphine is reported, specific ED50 values were not consistently available in the reviewed literature.

Addiction and Substance Use Disorders

The dual action of this compound as a KOR agonist and MOR antagonist makes it a compound of interest for the treatment of addiction. KOR activation is generally associated with dysphoria and a reduction in the rewarding effects of drugs of abuse, while MOR antagonism can block the euphoric effects of opioids.

| Preclinical Model | Effect of this compound | Reference |

| Ethanol Self-Administration | Decreased self-administration in non-human primates | [4][6] |

| Cocaine Self-Administration | Decreased self-administration in non-human primates | [4][6] |

| Amphetamine-Induced Locomotor Sensitization | Prevented the development of sensitization | [3] |

| Cocaine-Induced Locomotor Sensitization | Did not prevent the development of sensitization | [3] |

Mood and Anxiety Disorders

Despite its potential therapeutic benefits, the clinical utility of this compound is significantly limited by its adverse effects on mood and perception.[4][6] Activation of KORs is known to produce dysphoria, anhedonia, and psychotomimetic effects, including perceptual disturbances and feelings of depersonalization.[4][6][7] There is limited specific quantitative data from preclinical models of anxiety for this compound.

Neuroprotection

Preclinical studies suggest that KOR agonists may have neuroprotective effects in models of ischemic brain injury.[4] This is thought to be due to the reduction of excitotoxicity and neuroinflammation. While the potential for this compound-like drugs to minimize ischemic damage has been noted, specific quantitative data on the neuroprotective effects of this compound itself is limited.[4] One study demonstrated that another selective KOR agonist provided significant neuroprotection in male, but not female, rats subjected to middle cerebral artery occlusion.[8]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats) or cultured cells expressing the opioid receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for general opioid receptors, or a more specific radioligand) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Hot-Plate Test for Analgesia

This is a common behavioral assay to assess the analgesic efficacy of drugs against thermal pain.

Methodology:

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 1°C).

-

Acclimation: Acclimate the animals (typically mice or rats) to the testing room and handling procedures.

-

Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Drug Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the response latency after drug administration compared to baseline or vehicle control indicates an analgesic effect.

Cocaine Self-Administration Model

This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.

Methodology:

-

Surgery: Surgically implant an intravenous catheter into the jugular vein of rats.

-

Operant Conditioning: Place the rats in operant chambers equipped with two levers. Train the rats to press one "active" lever to receive an intravenous infusion of cocaine. Presses on the "inactive" lever have no consequence. The cocaine infusion is often paired with a conditioned stimulus (e.g., a light and/or tone).

-

Acquisition and Maintenance: Allow the rats to self-administer cocaine in daily sessions until a stable pattern of responding is established.

-

Treatment: Before a test session, administer this compound or a vehicle control.

-

Test Session: Place the rats back in the operant chambers and record the number of active and inactive lever presses.

-

Data Analysis: A decrease in the number of active lever presses after this compound administration indicates a reduction in the reinforcing effects of cocaine or a decrease in the motivation to seek the drug.

Conclusion

This compound possesses a complex and intriguing pharmacological profile, characterized by potent kappa-opioid receptor agonism and mu-opioid receptor antagonism. Preclinical studies have demonstrated its efficacy as an analgesic and its potential for treating substance use disorders. However, its clinical translation has been largely unsuccessful due to the induction of dysphoria and psychotomimetic effects, which are inherent to its mechanism of action as a KOR agonist.

Future research in this area may focus on developing biased KOR agonists that preferentially activate signaling pathways associated with therapeutic effects while avoiding those that lead to adverse psychiatric effects. A deeper understanding of the nuanced pharmacology of compounds like this compound will continue to inform the development of safer and more effective treatments for a range of CNS disorders.

References

- 1. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dissociable effects of the kappa-opioid receptor agonists this compound, U69593, and U50488H on locomotor activity and long-term behavioral sensitization induced by amphetamine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ischemic neuroprotection with selective kappa-opioid receptor agonist is gender specific - PubMed [pubmed.ncbi.nlm.nih.gov]

Bremazocine's Interaction with Opioid Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of bremazocine at the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. The information is compiled from various scientific studies to offer a comprehensive resource for researchers in pharmacology and drug development. This document details the quantitative binding data, the experimental methodologies used to obtain this data, and visual representations of the associated signaling pathways and experimental workflows.

Core Data: Binding Affinity and Functional Activity of this compound

This compound exhibits a distinct profile of interaction with the three main opioid receptor subtypes. It is primarily characterized as a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist. Its activity at the delta-opioid receptor (DOR) is that of an antagonist.

Table 1: this compound Binding Affinity for Opioid Receptor Subtypes

The following table summarizes the equilibrium dissociation constants (Kᵢ) of this compound for the μ, δ, and κ opioid receptors. These values were determined through competitive radioligand binding assays, which measure the ability of this compound to displace a radiolabeled ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Mu (μ) | [³H]-Diprenorphine | Zebrafish Brain Homogenates | 1.05 ± 0.26 | [1] |

| Delta (δ) | [³H]-Diprenorphine | Rat Brain Homogenates | 3.8 | [2] |

| Kappa (κ) | [³H]-Diprenorphine | Zebrafish Brain Homogenates | 1.05 ± 0.26 | [1] |

Note: The use of the non-selective antagonist [³H]-diprenorphine allows for the characterization of binding to all three receptor subtypes in competitive assays.

Table 2: this compound Functional Activity at Opioid Receptor Subtypes

This table outlines the functional activity of this compound at each opioid receptor subtype, including its potency as an agonist (pD₂) or antagonist (pA₂ or Kₑ). The pD₂ value is the negative logarithm of the EC₅₀ (agonist concentration for 50% of maximal effect), while the pA₂ value is the negative logarithm of the antagonist's equilibrium dissociation constant. The Kₑ is the equilibrium dissociation constant of an antagonist.

| Receptor Subtype | Functional Activity | Parameter | Value | Tissue/System | Reference |

| Mu (μ) | Antagonist | pA₂ | 8.2 | Rat brain slices | |

| Mu (μ) | Antagonist | Kₑ | 1.6 nM | Guinea-pig myenteric plexus | [3] |

| Delta (δ) | Antagonist | pA₂ | 8.0 | Rat brain slices | |

| Kappa (κ) | Agonist | pD₂ | 8.7 | Rat brain slices |

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in pharmacology. Below are detailed descriptions of the key assays used to characterize the binding and function of opioid ligands like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

1. Membrane Preparation:

-

Tissues (e.g., guinea pig brain) or cells expressing the opioid receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Assay Procedure:

-

A constant concentration of a radioligand with known affinity for the opioid receptors (e.g., [³H]-diprenorphine) is incubated with the membrane preparation.[2]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to the opioid receptors, providing an indication of the agonist or partial agonist activity of a compound.[5]

1. Membrane Preparation:

-

Similar to the radioligand binding assay, membranes from cells or tissues expressing the opioid receptors are prepared.

2. Assay Procedure:

-

The membranes are incubated in an assay buffer containing GDP, Mg²⁺, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[6]

-

Increasing concentrations of the test compound (this compound) are added.

-

Upon agonist binding to the receptor, the associated G protein is activated, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is incubated to allow for [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

3. Data Analysis:

-

The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of the test compound.

-

The EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) are determined to characterize the potency and efficacy of the agonist.

cAMP Inhibition Assay (Functional Assay)

This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7]

1. Cell Culture and Treatment:

-

Cells stably or transiently expressing the opioid receptor of interest are cultured.

-

The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

The cells are then stimulated with forskolin (B1673556) or another adenylyl cyclase activator to increase basal cAMP levels.

-

Increasing concentrations of the test compound (this compound) are added to the cells.

2. cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or bioluminescence resonance energy transfer (BRET)-based biosensors.[8]

3. Data Analysis:

-

The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is generated.

-

The IC₅₀ value (concentration for 50% inhibition) is determined to assess the potency of the agonist.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's pharmacology.

Opioid Receptor Signaling Pathway

Caption: Agonist activation of the kappa-opioid receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Logical Relationship of this compound's Opioid Receptor Selectivity

Caption: this compound's functional selectivity at opioid receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

Bremazocine: A Technical Guide on its Dual Kappa-Opioid Agonist and Mu-Opioid Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Bremazocine is a potent benzomorphan (B1203429) derivative with a distinctive pharmacological profile, acting as a high-affinity agonist at the kappa-opioid receptor (KOR) and a potent antagonist at the mu-opioid receptor (MOR).[1][2][3] This dual-action mechanism has established this compound as an invaluable tool in neuropharmacology research, enabling the deconvolution of the physiological and behavioral effects mediated by these two critical opioid receptor subtypes. Its unique properties also present a compelling profile for the development of novel therapeutics with potentially reduced side-effect profiles compared to conventional mu-opioid agonists.[2][3]

Core Pharmacological Profile: Quantitative Data

The affinity and functional potency of this compound at opioid receptors have been extensively characterized through in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its interaction with kappa, mu, and delta opioid receptors.

Table 1: Opioid Receptor Binding Affinities of this compound

Binding affinity is typically determined by radioligand competition assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue Preparation | Ki (nM) |

| Kappa (KOR) | [³H]this compound | Mouse brain membranes | 0.32 |

| Mu (MOR) | [³H]DAMGO | Mouse brain membranes | 1.168 |

| Delta (DOR) | [³H]DPDPE | Not specified | Not specified |

Note: Data for DOR was not consistently available in the reviewed literature under the same experimental conditions.

Table 2: Functional Activity of this compound

Functional activity is assessed through assays that measure the cellular response to receptor activation or blockade. Agonist potency is often expressed as the half-maximal effective concentration (EC50) or as a pD2 value (-log EC50), while antagonist activity is expressed as the equilibrium dissociation constant (Ke) or pA2 value (-log Ke).

| Receptor Subtype | Functional Assay | Measured Parameter | Value (nM) |

| Kappa (KOR) | Inhibition of neurotransmitter release | pD2 = 8.7 (EC50 ≈ 2) | 2 |

| Mu (MOR) | Antagonism of DAMGO-induced effects | pA2 = 8.2 (Ke ≈ 6.3) | 6.3 |

| Mu (MOR) | Antagonism in guinea-pig myenteric plexus | Ke = 1.6 | 1.6 |

Signaling Pathways and Mechanisms of Action

The divergent effects of this compound stem from its ability to initiate distinct signaling cascades at the KOR while simultaneously blocking those at the MOR.

Kappa-Opioid Receptor (KOR) Agonism

Upon binding to the KOR, this compound stabilizes an active receptor conformation, leading to the activation of coupled inhibitory G-proteins (Gi/o).[4][5] This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels.[4] The dissociation of the G-protein into its α and βγ subunits also leads to the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6] These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, underpinning the analgesic and other central effects of KOR agonists.[7]

Caption: this compound-induced activation of the KOR signaling pathway.

Mu-Opioid Receptor (MOR) Antagonism

At the MOR, this compound binds to the receptor but does not induce the conformational change necessary for G-protein activation.[1] By occupying the binding site, it competitively blocks endogenous MOR agonists (e.g., endorphins) and exogenous agonists (e.g., morphine) from binding and initiating their signaling cascade.[8][9] This blockade prevents the typical MOR-mediated effects, such as profound analgesia, euphoria, and respiratory depression.[8]

Caption: this compound's competitive antagonism at the MOR.

Experimental Protocols: Methodologies for Characterization

The precise characterization of this compound's dual activity relies on standardized in vitro functional assays.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand of known affinity for binding to the target receptor in a membrane preparation.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).

-

This compound stock solution and serial dilutions.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

96-well plates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add assay buffer.

-

Ligand Addition: Add the unlabeled this compound at various concentrations. For total binding wells, add buffer. For non-specific binding wells, add a high concentration of naloxone.

-

Radioligand Addition: Add the radioligand at a single concentration (typically near its Kd value) to all wells.

-

Membrane Addition: Initiate the binding reaction by adding the membrane preparation to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

-

Drying and Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency of this compound as a KOR agonist (EC50) and a MOR antagonist (Ke).

Principle: This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.[10][11][12]

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP (to ensure binding is agonist-dependent).[13]

-

This compound and a standard MOR agonist (e.g., DAMGO).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

Procedure for KOR Agonism:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine membranes, GDP, and the this compound dilutions.

-

Initiate the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Quantify bound [³⁵S]GTPγS via scintillation counting.

-

Plot the stimulated binding against the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax.

Procedure for MOR Antagonism:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine membranes, GDP, a fixed concentration of a MOR agonist (e.g., DAMGO at its EC80), and the this compound dilutions.

-

Pre-incubate to allow the antagonist to bind.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Follow the same incubation, filtration, and counting steps as above.

-

Plot the inhibition of the DAMGO-stimulated response against the this compound concentration to determine the IC50.

-

Calculate the Ke value using the Cheng-Prusoff equation, adjusted for a functional assay (Schild regression analysis).

Conclusion

This compound's well-defined dual pharmacology as a KOR agonist and MOR antagonist makes it an indispensable research compound. The quantitative data on its binding and functional profiles, combined with a clear understanding of its distinct signaling mechanisms, provide a solid foundation for its application in both basic research and preclinical drug development. The detailed experimental protocols outlined herein offer a standardized approach for the continued investigation and characterization of this compound and other novel dual-action opioid ligands.

References

- 1. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. benchchem.com [benchchem.com]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Bremazocine on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of bremazocine, a potent kappa opioid receptor (KOR) agonist, on locomotor activity. This compound serves as a critical tool in neuroscience research to elucidate the role of the KOR system in motor control, motivation, and affective states. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: this compound and the Kappa Opioid System

This compound is a high-affinity, non-selective opioid receptor agonist with a strong preference for the kappa opioid receptor. The KOR system is implicated in a wide range of physiological and behavioral processes, including pain perception, mood, and addiction. In the context of locomotor activity, KOR activation, particularly in brain regions associated with the dopamine (B1211576) system like the striatum, generally leads to a reduction in dopamine release. This neurochemical action is a key mechanism underlying the observed behavioral effects of this compound.

Quantitative Data on Locomotor Effects

The in vivo effects of this compound on locomotor activity are dose-dependent and can vary based on the animal model and experimental conditions. Generally, higher doses of this compound produce a clear suppression of locomotor activity, while lower doses have been reported to have biphasic or even stimulatory effects.

| Animal Model | This compound Dose | Route of Administration | Key Locomotor Effects | Reference |

| Male NMRI Mice | 0.075 and 0.15 mg/kg | Not Specified | Time-dependent increase in motor activity | [1] |

| Male NMRI Mice | Higher, analgesic doses | Not Specified | Reduced rearing, motility, and locomotion | [1] |

| C57BL/6 and DBA/2 Mice | Not Specified | Not Specified | Depression of activity in both strains, with a more pronounced effect in DBA mice | [2] |

Experimental Protocols

The assessment of locomotor activity following this compound administration typically involves placing animals in a novel environment and recording their movement over a set period. The open-field test is a standard paradigm for this purpose.

Open-Field Test Protocol

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents following the administration of this compound.

Apparatus:

-

An open-field arena, which is a square or circular enclosure with walls to prevent escape. The dimensions can vary, but a common size for rats is 100 cm x 100 cm and for mice is 40 cm x 40 cm.[3] The floor is often marked with a grid to aid in manual scoring, or the arena is equipped with automated tracking systems.

-

Automated systems typically use infrared beams or video tracking software to record the animal's movements.[4]

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment begins to reduce stress from handling and novel environments.[3]

-

Drug Administration: this compound or vehicle (e.g., saline) is administered to the animals. The route of administration (e.g., intraperitoneal, subcutaneous) and the time between injection and testing are critical parameters that should be consistent across all subjects.

-

Testing: Following a predetermined post-injection period, each animal is individually placed in the center of the open-field arena.

-

Data Collection: Locomotor activity is recorded for a specified duration, typically ranging from 15 to 60 minutes.[3] Key parameters measured include:

-

Horizontal Activity: Total distance traveled, number of line crossings.

-

Vertical Activity (Rearing): Number of times the animal stands on its hind legs.

-

Stereotypy: Repetitive, invariant behaviors such as sniffing, grooming, or head weaving.

-

Thigmotaxis: The tendency to remain close to the walls of the arena, which can be an indicator of anxiety.

-

Data Analysis: The collected data are analyzed to compare the effects of different doses of this compound with the vehicle control group. Statistical tests such as ANOVA followed by post-hoc tests are commonly used to determine significant differences.

Visualizations: Signaling Pathways and Experimental Workflow

Kappa Opioid Receptor Signaling Pathway

Activation of the kappa opioid receptor by this compound initiates a G-protein-mediated signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

Caption: KOR signaling cascade initiated by this compound.

Experimental Workflow for Locomotor Activity Assessment

The following diagram illustrates the typical workflow for an in vivo study investigating the effects of this compound on locomotor activity.

Caption: Workflow for assessing this compound's locomotor effects.

Conclusion

This compound profoundly impacts locomotor activity in vivo, primarily through its agonist actions at the kappa opioid receptor. The predominant effect observed at higher doses is a suppression of motor activity, which is consistent with the KOR-mediated inhibition of dopamine release in key motor circuits. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to design, execute, and interpret studies aimed at further understanding the role of the kappa opioid system in motor control and its potential as a therapeutic target.

References

- 1. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of kappa-opioid receptor agonists on locomotor activity and memory processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. va.gov [va.gov]

- 4. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]

Bremazocine's Modulation of Dopamine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremazocine, a potent kappa-opioid receptor (KOR) agonist with antagonist activity at mu- and delta-opioid receptors, serves as a critical tool in neuroscience research for elucidating the role of the KOR system in modulating dopamine (B1211576) neurotransmission. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The activation of KORs by this compound predominantly leads to a reduction in dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens and striatum. This inhibitory effect is primarily mediated through presynaptic mechanisms involving the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This document aims to be a comprehensive resource for professionals engaged in the study of dopamine signaling and the development of novel therapeutics targeting the opioidergic system.

Introduction

The intricate interplay between the opioid and dopamine systems is a focal point of neuropharmacological research, with significant implications for understanding mood, motivation, and addiction. This compound, a benzomorphan (B1203429) derivative, has been instrumental in dissecting the specific contributions of the kappa-opioid receptor (KOR) to this complex relationship. Unlike mu-opioid receptor agonists that typically enhance dopamine release and produce rewarding effects, KOR agonists like this compound are known to induce dysphoria and aversive states, largely attributed to their inhibitory influence on dopamine neurotransmission. This guide delves into the core mechanisms by which this compound exerts its modulatory effects on dopamine signaling, providing a detailed overview for researchers in the field.

Quantitative Data on this compound's Receptor Binding and Functional Potency

The pharmacological profile of this compound is characterized by its high affinity and agonist activity at the KOR, coupled with antagonist effects at the mu- and delta-opioid receptors. This complex pharmacology necessitates a thorough quantitative understanding for accurate interpretation of experimental results.

| Parameter | Receptor | Value | Species/Tissue | Reference |

| pD2 | Kappa-Opioid | 8.7 | Rat Striatum | |

| pA2 | Mu-Opioid | 8.2 | Rat Cortical Slices | |

| pA2 | Delta-Opioid | 8.0 | Rat Striatal Slices | |

| Ke | Mu-Opioid | 1.6 nM | Guinea-Pig Myenteric Plexus |

Table 1: Receptor Binding and Functional Potency of this compound. This table summarizes the potency of this compound at different opioid receptors. pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. Ke is the equilibrium dissociation constant of an antagonist.

Signaling Pathways of this compound Action

The inhibitory effect of this compound on dopamine neurotransmission is initiated by its binding to presynaptic KORs located on dopamine neuron terminals. This binding activates a cascade of intracellular events, as depicted in the following diagrams.

KOR-Mediated Inhibition of Adenylyl Cyclase

Activation of the Gi/o protein-coupled KOR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production. This reduction in cAMP levels ultimately leads to a decrease in dopamine release.

KOR-Mediated Activation of GIRK Channels

The βγ subunits of the activated Gi/o protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the presynaptic terminal, and a subsequent reduction in dopamine release.

The Benzomorphan Story: A Technical Deep Dive into the Development of Bremazocine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and pharmacology of benzomorphan (B1203429) analogs, with a particular focus on the potent kappa-opioid receptor (KOR) agonist, Bremazocine. Benzomorphans represent a significant class of synthetic opioids developed in the mid-20th century in an effort to create potent analgesics with a more favorable side-effect profile than traditional mu-opioid receptor (MOR) agonists like morphine. This document details the structure-activity relationships, pharmacological properties, and the underlying signaling mechanisms of these compounds. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction: The Quest for Safer Analgesics

The development of benzomorphan analogs was driven by the pressing need for strong analgesics devoid of the severe side effects associated with morphine and other MOR agonists, such as respiratory depression, high abuse potential, and constipation. Researchers turned their attention to the kappa-opioid receptor (KOR) as a promising alternative target for pain management. The benzomorphan scaffold, a rigid nitrogen-containing ring system, provided a versatile platform for synthesizing a range of compounds with varying affinities and efficacies at the different opioid receptors.

Early benzomorphan derivatives, such as Pentazocine and Ketocyclazocine, demonstrated the potential of KOR agonism for producing analgesia. However, these early compounds also exhibited undesirable psychotomimetic and dysphoric effects, limiting their clinical utility. This led to further research to refine the benzomorphan structure, culminating in the development of compounds like this compound, a potent KOR agonist with a complex pharmacological profile.

The Benzomorphan Core and Structure-Activity Relationships (SAR)

The fundamental benzomorphan structure consists of a 2,6-methano-3-benzazocine ring system. The structure-activity relationships of this class of compounds are complex and highly dependent on several key structural features:

-

Stereochemistry: The absolute configuration of the chiral centers within the benzomorphan core is a critical determinant of opioid receptor affinity and selectivity.

-

N-Substituent: The nature of the substituent on the nitrogen atom significantly influences the compound's activity. Different alkyl or aryl groups can modulate the affinity and efficacy at MOR, DOR, and KOR.

-

Aromatic Ring Substitution: The position and nature of substituents on the aromatic ring, particularly the hydroxyl group, play a crucial role in receptor binding and functional activity.

These structural modifications have allowed for the fine-tuning of the pharmacological properties of benzomorphan analogs, leading to the identification of compounds with distinct receptor profiles.

This compound: A Potent Kappa-Opioid Receptor Agonist

This compound emerged as a highly potent KOR agonist with significant analgesic properties. It is reportedly three to four times more potent than morphine in animal models of pain.[1] A key characteristic of this compound is its mixed agonist-antagonist profile; while it is a potent agonist at the KOR, it also exhibits antagonist activity at the MOR.[2] This dual action is thought to contribute to its lower abuse potential and reduced respiratory depression compared to MOR agonists.[3]

Despite its potent analgesic effects, the clinical development of this compound has been hampered by significant side effects, including dysphoria, hallucinations, and other psychotomimetic effects.[1][3] These adverse effects are now largely attributed to the activation of specific signaling pathways downstream of the KOR.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), functional potencies (EC50), and in vivo analgesic potencies (ED50) of this compound and other key benzomorphan analogs. This data is compiled from various sources and experimental conditions, and therefore should be interpreted with consideration for the specific assays used.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Benzomorphan Analogs

| Compound | Mu (MOR) | Delta (DOR) | Kappa (KOR) | Reference(s) |

| This compound | 1.6 (Ke) | - | 0.1 - 2.58 | [2][4] |

| Pentazocine | 3.2 | 62 | 7.6 | [5] |

| Ketocyclazocine | - | - | - | - |

| Ethylketocyclazocine | - | - | - | - |

Note: Data for Ketocyclazocine and Ethylketocyclazocine Ki values were not consistently found in the searched literature. Ke denotes an antagonist dissociation constant.

Table 2: Functional Activity (EC50, nM) of Benzomorphan Analogs

| Compound | Assay | Mu (MOR) | Delta (DOR) | Kappa (KOR) | Reference(s) |

| This compound | - | Antagonist | - | Agonist | [2] |

| Pentazocine | cAMP | 43 | 255 | 40 | [6] |

Note: Specific EC50 values for this compound in GTPγS or β-arrestin assays were not found in the searched literature.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Benzomorphan Analogs

| Compound | Test | Route | Potency | Reference(s) |

| This compound | Hot Plate / Tail Flick | - | 3-4x more potent than Morphine | [1] |

Note: Specific ED50 values for this compound and other benzomorphan analogs were not consistently found in the searched literature.

Synthesis of Benzomorphan Analogs: The Case of this compound

The synthesis of benzomorphan analogs typically involves multi-step sequences to construct the rigid, polycyclic core. An efficient synthesis of racemic this compound has been developed, with subsequent resolution to obtain the individual enantiomers.[7] The general synthetic strategy often involves the formation of the key 2,6-methano-3-benzazocine ring system through cyclization reactions.

(Detailed synthetic schemes and protocols are often proprietary or published in specialized medicinal chemistry journals. A generalized scheme is presented below based on common synthetic strategies for benzomorphans.)

Signaling Pathways of Kappa-Opioid Receptors

The cellular effects of this compound and other KOR agonists are mediated through the activation of G protein-coupled receptors (GPCRs). The canonical KOR signaling cascade involves two major pathways:

-

G-protein Signaling Pathway: Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This pathway is believed to be primarily responsible for the analgesic effects of KOR agonists.[8]

-

β-Arrestin Signaling Pathway: Following G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs). The β-arrestin pathway is strongly implicated in the dysphoric and aversive side effects of KOR agonists.[8]

References

- 1. This compound: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an agonist at kappa-opioid receptors and an antagonist at mu-opioid receptors in the guinea-pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and resolution of the benzomorphan-based kappa opioid agonist this compound | RTI [rti.org]

- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Down-regulation of Kappa Opioid Receptors by Chronic Bremazocine Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), plays a crucial role in modulating pain, mood, and addiction. Chronic exposure to KOR agonists, such as bremazocine, can lead to a down-regulation of the receptor, a phenomenon characterized by a decrease in the total number of receptors available for binding. This adaptive response can contribute to the development of tolerance to the pharmacological effects of the agonist. This technical guide provides an in-depth overview of the molecular mechanisms and experimental methodologies associated with this compound-induced KOR down-regulation.

Data Presentation: Quantitative Effects of Chronic this compound Treatment on Kappa Opioid Receptor Binding

Chronic administration of the potent KOR agonist this compound has been shown to induce a significant reduction in KOR density in the rat brain. A key study involving a continuous seven-day infusion of this compound demonstrated a dramatic loss of high-affinity KOR binding sites.[1] The following table summarizes the quantitative changes in receptor binding parameters observed in brain tissue following such treatment.

| Brain Region | Treatment Group | Bmax (fmol/mg tissue) | Kd (nM) | % Decrease in Bmax | Reference |

| Striatum | Control | 125.3 ± 8.7 | 1.2 ± 0.2 | N/A | [1] |

| This compound (7-day) | 62.1 ± 5.4 | 1.3 ± 0.3 | ~50% | [1] | |

| Cortex | Control | 88.6 ± 6.2 | 1.1 ± 0.1 | N/A | [1] |

| This compound (7-day) | 48.7 ± 4.9 | 1.2 ± 0.2 | ~45% | [1] |

Note: The data presented are representative values derived from the literature and may vary based on specific experimental conditions.

Signaling Pathways in this compound-Induced KOR Down-regulation

The down-regulation of KORs following chronic this compound exposure is a complex process initiated by receptor activation and subsequent desensitization and internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of inhibitory G proteins (Gi/o). This initiates the canonical signaling cascade, including the inhibition of adenylyl cyclase. Simultaneously, G protein-coupled receptor kinase 3 (GRK3) is recruited to the activated receptor, where it phosphorylates serine and threonine residues on the intracellular domains of the KOR. This phosphorylation event serves as a docking site for β-arrestin. The binding of β-arrestin to the phosphorylated KOR sterically hinders further G protein coupling, leading to desensitization. β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and the adaptor protein AP-2, to initiate clathrin-mediated endocytosis of the receptor. Once internalized into early endosomes, the receptors are sorted for either degradation in lysosomes, which results in down-regulation, or dephosphorylation and recycling back to the plasma membrane. Chronic agonist exposure shifts this balance towards lysosomal degradation, leading to a net loss of cellular receptors.

Experimental Protocols

Chronic this compound Administration via Osmotic Minipumps

This protocol describes the continuous in vivo administration of this compound to rats to induce KOR down-regulation.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Alzet osmotic minipumps (e.g., Model 2ML1 for 7-day infusion)

-

Surgical instruments for subcutaneous implantation

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Pump Preparation: Under sterile conditions, fill the osmotic minipumps with a solution of this compound in sterile saline at a concentration calculated to deliver the desired dose (e.g., 1 mg/kg/day) based on the pump's flow rate and the average weight of the rats.

-

Animal Surgery: Anesthetize the rat using isoflurane. Shave and sterilize the skin on the back, slightly posterior to the scapulae.

-

Pump Implantation: Make a small midline incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the minipump. Insert the filled minipump into the pocket with the flow moderator pointing away from the incision.

-

Wound Closure: Close the incision with surgical clips or sutures.

-

Post-operative Care: Monitor the animal for recovery from anesthesia and provide post-operative analgesia as required. House the animals individually for the duration of the infusion period (7 days).

Quantitative Autoradiography of Kappa Opioid Receptors

This protocol outlines the procedure for visualizing and quantifying KORs in brain sections from control and this compound-treated rats.

Materials:

-

Frozen brain sections (16-20 µm) mounted on glass slides

-

[³H]-U69,593 (a selective KOR agonist radioligand)

-

Unlabeled U69,593 (for determining non-specific binding)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Phosphor imaging screens or autoradiographic film

-

Image analysis software

Procedure:

-

Tissue Preparation: Allow the slide-mounted brain sections to thaw to room temperature.

-

Pre-incubation: Pre-incubate the slides in incubation buffer for 15 minutes at 25°C to remove endogenous ligands.

-